Prl-8-53
Overview
Description
Scientific Research Applications
Mechanism of Action
- PRL-8-53 is a synthetic nootropic compound that was first synthesized by medical chemistry professor Nikolaus Hansl in the 1970s . However, its exact primary targets remain unknown.
- This compound displays possible cholinergic properties and potentiates dopamine while partially inhibiting serotonin .
- It reverses the catatonic and ptotic effects of reserpine .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Safety and Hazards
PRL-8-53 is relatively non-toxic, with an oral LD50 in mice of 860 mg/kg, giving the drug a high therapeutic index . Doses above 8 mg/kg have brief hypotensive effects in canines . High doses depress motor activity in the rat and mouse, with the ED50 for a 50% reduction in motor activity of mice at 160 mg/kg .
Biochemical Analysis
Biochemical Properties
Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate plays a role in biochemical reactions primarily through its interaction with neurotransmitter systems. It is believed to potentiate dopamine while partially inhibiting serotonin . This compound does not exhibit stimulant properties at doses up to 200 mg/kg and does not potentiate the effects of dextroamphetamine in rats . Additionally, it displays possible cholinergic properties, which may contribute to its cognitive-enhancing effects . The exact enzymes and proteins it interacts with remain unclear, but its influence on neurotransmitter systems suggests interactions with dopamine and serotonin receptors.
Cellular Effects
Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate has been shown to influence various cellular processes, particularly those related to cognitive function. In animal studies, it has been observed to improve avoidance learning, indicating its potential impact on memory and learning pathways .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate involves its interaction with neurotransmitter systems. It is believed to potentiate dopamine, which plays a crucial role in cognitive functions such as memory and learning . Additionally, it partially inhibits serotonin, which may contribute to its cognitive-enhancing effects . The compound’s cholinergic properties suggest it may also interact with acetylcholine receptors, further influencing cognitive processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate have been observed to vary over time. In a human study, participants who took a single dose of the compound showed improved memory retention immediately after supplementation, with effects lasting up to four days . The compound’s stability and degradation over time have not been extensively studied, but its cognitive-enhancing effects appear to be transient and dose-dependent .
Dosage Effects in Animal Models
The effects of Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate vary with different dosages in animal models. At doses up to 200 mg/kg, the compound does not exhibit stimulant properties . High doses can depress motor activity in rats and mice, with an ED50 for a 50% reduction in motor activity at 160 mg/kg . Doses above 8 mg/kg have brief hypotensive effects in canines . These findings suggest that while the compound may enhance cognitive function at lower doses, higher doses may lead to adverse effects.
Metabolic Pathways
Its interaction with neurotransmitter systems suggests it may influence metabolic flux and metabolite levels related to dopamine and serotonin
Transport and Distribution
The transport and distribution of Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate within cells and tissues have not been extensively studied. Given its interaction with neurotransmitter systems, it is likely that the compound crosses the blood-brain barrier to exert its cognitive-enhancing effects . The specific transporters or binding proteins involved in its distribution remain to be identified.
Subcellular Localization
Its potential interactions with neurotransmitter receptors suggest it may localize to synaptic regions within neurons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PRL-8-53 involves the reaction of benzoic acid with phenylmethylamine to form the intermediate compound, which is then further reacted with methyl iodide to produce the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization and chromatography to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions: PRL-8-53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Comparison with Similar Compounds
PRL-8-53 is often compared with other nootropic compounds such as:
Aniracetam: Similar to piracetam, aniracetam is used for cognitive enhancement but has additional anxiolytic effects.
Uniqueness of this compound: this compound stands out due to its specific effects on memory enhancement and its unique interaction with multiple neurotransmitter systems. Its potential for short-term memory improvement and learning retention makes it a promising candidate for further research .
Properties
IUPAC Name |
methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-19(14-16-7-4-3-5-8-16)12-11-15-9-6-10-17(13-15)18(20)21-2/h3-10,13H,11-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJQEMHBYKNIQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=CC=C1)C(=O)OC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045345 | |
Record name | Methyl 3-[2-[methyl(phenylmethyl)amino]ethyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701045345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51352-88-6 | |
Record name | Methyl 3-[2-[methyl(phenylmethyl)amino]ethyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51352-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051352886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-[2-[methyl(phenylmethyl)amino]ethyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701045345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 3-(2-(BENZYL(METHYL)AMINO)ETHYL)BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM2TE2XHK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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